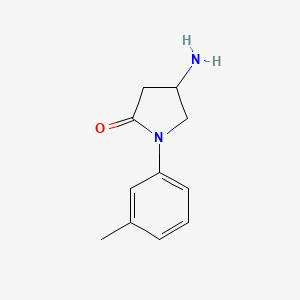![molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8](/img/structure/B1286846.png)
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
Overview
Description
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ . It is also known by its IUPAC name, tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate . This compound is notable for its unique bicyclic structure, which includes a diazabicyclo octane core. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include a diazabicyclo octane derivative and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the Boc-protected product.
Chemical Reactions Analysis
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Scientific Research Applications
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of enzymes, depending on the context of its use .
Comparison with Similar Compounds
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane can be compared with similar compounds such as:
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane: This compound has a similar structure but differs in the position of the Boc group.
tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another related compound with variations in the carboxylate group positioning.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582692 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370882-99-8 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)







